Pentafluoropropionaldehyde

Description

BenchChem offers high-quality Pentafluoropropionaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentafluoropropionaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,3-pentafluoropropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HF5O/c4-2(5,1-9)3(6,7)8/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRPGOXJVTQTAAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HF5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60195027 | |

| Record name | Pentafluoropropionaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

422-06-0 | |

| Record name | 2,2,3,3,3-Pentafluoropropanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=422-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentafluoropropionaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000422060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentafluoropropionaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentafluoropropionaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.377 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pentafluoropropionaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP47XVV2P8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pentafluoropropionaldehyde chemical properties and structure

An In-Depth Technical Guide to Pentafluoropropionaldehyde: Chemical Properties and Structure

Introduction

Pentafluoropropionaldehyde, systematically known as 2,2,3,3,3-pentafluoropropanal, is a highly fluorinated organic compound with the chemical formula C₃HF₅O.[1][2][3] As a colorless and reactive chemical, it serves as a vital intermediate in the synthesis of a wide array of fine chemicals, including pharmaceuticals and agrochemicals.[1] Its unique chemical properties, largely dictated by the presence of five fluorine atoms, make it a valuable building block in medicinal and materials chemistry. This guide provides a comprehensive overview of its structure, chemical properties, reactivity, and safe handling protocols, tailored for researchers and professionals in drug development and chemical synthesis.

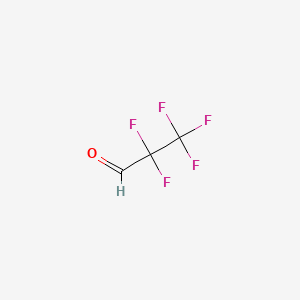

Chemical Structure and Bonding

The molecular structure of pentafluoropropionaldehyde consists of a three-carbon chain with a terminal aldehyde group (-CHO). The carbons at the C2 and C3 positions are fully substituted with fluorine atoms.

The IUPAC name for this compound is 2,2,3,3,3-pentafluoropropanal.[2][4] It is also known by synonyms such as Perfluoropropionaldehyde and Pentafluoropropanal.[2][3] The presence of the highly electronegative fluorine atoms creates a strong electron-withdrawing effect that significantly influences the reactivity of the adjacent aldehyde functional group. This electronic effect enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

Caption: 2D Chemical Structure of Pentafluoropropionaldehyde.

Physicochemical Properties

Pentafluoropropionaldehyde is often handled as its hydrate form in technical applications.[1][2] The physical and chemical properties of the anhydrous form are summarized below.

| Property | Value | Source |

| CAS Number | 422-06-0 | [2][3] |

| Molecular Formula | C₃HF₅O | [1][2][3] |

| Molecular Weight | 148.03 g/mol | [2][3] |

| Boiling Point | 275.00 ± 3.00 K (1.85 °C) | [3] |

| Vapor Pressure | 3350 mmHg at 25°C (hydrate) | [1] |

| Refractive Index | 1.322 (hydrate) | [1] |

| Exact Mass | 147.99475546 Da | [2] |

| InChI Key | IRPGOXJVTQTAAN-UHFFFAOYSA-N | [2][3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of pentafluoropropionaldehyde.

-

Mass Spectrometry (GC-MS): The NIST Mass Spectrometry Data Center reports a gas chromatography-mass spectrometry profile for pentafluoropropionaldehyde. The spectrum shows a total of 25 peaks, with the top three highest m/z values at 29, 69, and 100.[2] This fragmentation pattern is characteristic of the molecule's structure.

-

Infrared (IR) Spectroscopy: While a specific spectrum is not detailed in the provided search results, the IR spectrum of an aldehyde would characteristically show a strong C=O stretching absorption band around 1720-1740 cm⁻¹. The C-F bonds would also exhibit strong absorption bands in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Reactivity and Synthetic Applications

The reactivity of pentafluoropropionaldehyde is dominated by its aldehyde functional group, which is activated by the adjacent pentafluoroethyl group. This makes it a versatile intermediate in organic synthesis.[1]

Causality of Reactivity: The five fluorine atoms exert a powerful negative inductive effect (-I effect), withdrawing electron density from the carbon backbone. This effect propagates to the carbonyl carbon, making it significantly more electrophilic compared to its non-fluorinated analog, propionaldehyde. This enhanced electrophilicity makes it highly reactive towards nucleophiles.

Common reactions involving aldehydes include:

-

Oxidation: Aldehydes are readily oxidized to form carboxylic acids.

-

Reduction: Reduction of the aldehyde group yields a primary alcohol.

-

Nucleophilic Addition: The carbonyl carbon is a prime target for nucleophiles, leading to the formation of a variety of functional groups.

Pentafluoropropionaldehyde's high reactivity makes it a key component in the production of various pharmaceuticals and agrochemicals.[1]

Conceptual Experimental Workflow: Oxidation to Pentafluoropropionic Acid

While a specific, detailed protocol for the oxidation of pentafluoropropionaldehyde was not found in the search results, a general workflow can be conceptualized based on standard organic chemistry procedures. This protocol is illustrative and would require optimization for specific laboratory conditions.

Objective: To oxidize pentafluoropropionaldehyde to pentafluoropropionic acid.

Materials:

-

Pentafluoropropionaldehyde

-

An oxidizing agent (e.g., potassium permanganate, Jones reagent)

-

Appropriate solvent (e.g., acetone, water)

-

Acid for workup (e.g., hydrochloric acid)

-

Organic solvent for extraction (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Step-by-Step Methodology:

-

Reaction Setup: In a well-ventilated fume hood, dissolve pentafluoropropionaldehyde in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Addition of Oxidant: Cool the reaction mixture in an ice bath. Slowly add the oxidizing agent solution to the aldehyde solution via the dropping funnel while maintaining a low temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC), to determine when the starting material has been consumed.

-

Quenching and Workup: Once the reaction is complete, quench any remaining oxidizing agent. Acidify the mixture and extract the product with an organic solvent.

-

Purification: Wash the combined organic layers, dry over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the crude pentafluoropropionic acid.

-

Characterization: Purify the crude product, if necessary, by distillation or chromatography and characterize the final product using spectroscopic methods (NMR, IR, MS).

Caption: Conceptual workflow for the oxidation of pentafluoropropionaldehyde.

Safe Handling and Storage

Pentafluoropropionaldehyde and its hydrate are classified as hazardous chemicals.[5] It is crucial to follow strict safety guidelines when handling this compound.

-

Hazards: It is harmful if swallowed and causes skin and serious eye irritation.[5][6] It may also cause respiratory irritation.[5][6]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gear, including gloves, safety goggles, and a lab coat, to minimize exposure.[1]

-

Handling: Use in a well-ventilated area, preferably in a fume hood, to prevent the buildup of hazardous vapors.[1] Avoid ingestion and inhalation.[5][6]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6]

-

Incompatible Materials: Keep away from oxidizing agents.[5][6]

-

Decomposition: Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride.[5][6]

Conclusion

Pentafluoropropionaldehyde is a valuable fluorinated building block with a rich and versatile chemistry. Its heightened reactivity, a direct consequence of its fluorine content, makes it an important intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. A thorough understanding of its chemical properties, structure, and safe handling procedures is paramount for its effective and safe utilization in research and development.

References

-

Cas 422-06-0, PENTAFLUOROPROPIONALDEHYDE HYDRATE, TECH. | lookchem. (n.d.). Retrieved from [Link]

-

422-05-9 Pentafluoro-1-propanol C3H3F5O, Formula,NMR,Boiling Point,Density,Flash Point. (n.d.). Retrieved from [Link]

-

Propionaldehyde - Wikipedia. (n.d.). Retrieved from [Link]

- KR20020051676A - Method for preparing penta fluoro propanol - Google Patents. (n.d.).

-

Suppliers of Pentafluoropropionaldehyde hydrate - R&D Chemicals. (n.d.). Retrieved from [Link]

-

BASF Propionaldehyde - Look Polymers. (n.d.). Retrieved from [Link]

-

Pentafluoropropionaldehyde | C3HF5O | CID 67907 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

propionaldehyde, 123-38-6 - The Good Scents Company. (n.d.). Retrieved from [Link]

-

Chemical Properties of Propanal, pentafluoro- (CAS 422-06-0) - Cheméo. (n.d.). Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Pentafluoropropionaldehyde | C3HF5O | CID 67907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Propanal, pentafluoro- (CAS 422-06-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

2,2,3,3,3-Pentafluoropropanal physical characteristics

Physical Characteristics, Chemical Behavior, and Synthetic Utility

Executive Summary

2,2,3,3,3-Pentafluoropropanal (PFPA) represents a critical "fluoroalkyl building block" in medicinal chemistry and materials science. Unlike non-fluorinated aldehydes, PFPA is dominated by the strong electron-withdrawing inductive effect ($ -I

This guide addresses a common pitfall in handling PFPA: the distinction between its anhydrous form (a volatile gas/liquid) and its stable hydrate form (a liquid). Researchers must understand this equilibrium to accurately calculate stoichiometry and manage safety hazards.

Molecular Identity & Structural Analysis[1][2]

The compound exists in a dynamic equilibrium between the free aldehyde and the geminal diol (hydrate) when moisture is present. Commercial sources typically supply the hydrate or a hemiacetal form due to the instability of the anhydrous species.

| Feature | Anhydrous Form | Hydrate Form (Gem-diol) |

| IUPAC Name | 2,2,3,3,3-Pentafluoropropanal | 2,2,3,3,3-Pentafluoropropane-1,1-diol |

| CAS Number | 422-06-0 (Generic) | 422-06-0 (Often cited for hydrate) |

| Formula | ||

| MW | 148.03 g/mol | 166.05 g/mol |

| Structure | ||

| SMILES | FC(F)(F)C(F)(F)C=O | FC(F)(F)C(F)(F)C(O)O |

Critical Note: When calculating molar equivalents for reactions, verify the specific form provided by your vendor. Using the anhydrous MW for a hydrate sample will result in a 10-12% underloading of the reagent.

Thermodynamic & Physical Properties[1][5]

The physical behavior of PFPA is dictated by the "fluorine effect," where the low polarizability of fluorine reduces van der Waals interactions, lowering the boiling point of the anhydrous form, while the hydrate exhibits strong hydrogen bonding.

Table 1: Comparative Physical Characteristics[4]

| Property | Value (Hydrate/Tech Grade) | Value (Anhydrous/Calc.) | Context & Causality |

| Boiling Point | 96 - 98 °C | ~2 - 6 °C (Est.) | Anhydrous form is extremely volatile; Hydrate is stable due to H-bonding network. |

| Density | ~1.50 - 1.60 g/mL | ~1.3 g/mL (Est.) | High density is characteristic of perfluorinated chains. |

| Physical State | Colorless Liquid | Gas / Volatile Liquid | Handle anhydrous precursors in sealed pressure vessels or at low temp. |

| Solubility | Water, Alcohols, Ethers | Organic Solvents | The hydrate is water-soluble; anhydrous reacts violently with water. |

| Vapor Pressure | Moderate | High | Risk of pressure buildup in storage containers. |

| Refractive Index | - | Low index is typical for highly fluorinated compounds. |

Chemical Reactivity & Stability[3]

The Hydration Equilibrium

The electron deficiency of the carbonyl carbon in PFPA is so profound that it behaves more like a ketone equivalent (e.g., hexafluoroacetone) than a typical aliphatic aldehyde. In the presence of water, the equilibrium lies heavily toward the hydrate.

Figure 1: The hydration equilibrium favors the gem-diol form due to the destabilizing electron-withdrawing effect of the perfluoroethyl group on the carbonyl dipole.

Synthetic Utility

PFPA acts as a specialized electrophile. It is resistant to enolization (no

-

Condensation Reactions: Reacts with phenols to form fluorine-containing bisphenols (polymer monomers).

-

Hemiacetal/Acetal Formation: Readily reacts with alcohols or thiols (e.g., ethanethiol) to form stable hemiacetals or thioacetals.

-

Reduction: Can be reduced to 2,2,3,3,3-pentafluoropropanol (CAS 422-05-9).[1][2]

Spectroscopic Characterization

The NMR spectrum of PFPA is distinctive due to

Nuclear Magnetic Resonance (NMR)

-

NMR:

-

Group: Appears as a singlet or triplet (if coupled to

-

Group: Appears as a complex multiplet (quartet of doublets) around -110 to -125 ppm due to coupling with

-

Group: Appears as a singlet or triplet (if coupled to

-

NMR (Hydrate Form):

-

Methine Proton (

): A triplet (coupling to the adjacent -

Note: The aldehyde proton (

) in the anhydrous form would appear much further downfield (~9.5 ppm) as a triplet of triplets, but this is rarely observed in standard "wet" solvents.

-

Handling & Safety Protocols

Hazard Class: Irritant (Xi), Potential Corrosive.

-

Pressure Management: Even if purchased as a hydrate, slow decomposition or dehydration can release volatile aldehyde vapors.

-

Protocol: Always open containers in a fume hood. If stored for long periods, assume the headspace is pressurized.

-

-

Material Compatibility: Fluorinated aldehydes can permeate certain plastics. Use glass or PTFE (Teflon) containers and seals. Avoid silicone septa if long-term exposure is expected.

-

Inhalation Risk: The anhydrous vapor is a potent respiratory irritant.

-

Protocol: Use a respirator if working outside a hood (not recommended).

-

References

-

National Institute of Standards and Technology (NIST). 2,2,3,3,3-Pentafluoropropanol (Related Alcohol Data & Reaction Thermochemistry).[1] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

-

PubChem. 2,2,3,3,3-Pentafluoropropanal (Compound Summary). National Center for Biotechnology Information. Available at: [Link]

-

Royal Society of Chemistry. Synthesis of Fluorine-Containing Bisphenols via Pentafluoropropionaldehyde. New Journal of Chemistry. Available at: [Link]

Sources

IUPAC name and synonyms for C3HF5O

An In-depth Technical Guide to C3HF5O Isomers: 2,2,3,3,3-Pentafluoropropanal and 2,2,3,3,3-Pentafluoropropan-1-ol

Introduction

The molecular formula C3HF5O represents a fascinating entry point into the world of selectively fluorinated organic compounds. While seemingly straightforward, this formula primarily corresponds to two significant isomers with distinct functional groups and, consequently, divergent chemical properties and applications: an aldehyde and an alcohol. This guide provides a comprehensive technical overview of both 2,2,3,3,3-pentafluoropropanal and 2,2,3,3,3-pentafluoropropan-1-ol, tailored for researchers, scientists, and professionals in drug development and chemical synthesis. Understanding the nuances of these isomers is paramount for their effective utilization as building blocks and intermediates in the creation of complex molecules.

Part 1: The Aldehyde - 2,2,3,3,3-Pentafluoropropanal

1.1. IUPAC Name and Synonyms

The systematic IUPAC name for the aldehyde isomer is 2,2,3,3,3-pentafluoropropanal [1]. It is also commonly known by several synonyms, which are frequently encountered in chemical literature and commercial listings:

It is important to note that this compound can exist in a hydrated form, "Pentafluoropropionaldehyde hydrate," which is a common technical grade available commercially[3][4].

1.2. Chemical and Physical Properties

A summary of the key chemical and physical properties of 2,2,3,3,3-pentafluoropropanal is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C3HF5O | [1][2] |

| Molecular Weight | 148.03 g/mol | [1][2] |

| CAS Number | 422-06-0 | [1][2] |

| Appearance | Colorless | [3] |

| Reactivity | High | [3] |

1.3. Synthesis and Reactivity

The synthesis of 2,2,3,3,3-pentafluoropropanal often involves the oxidation of its corresponding alcohol, 2,2,3,3,3-pentafluoropropan-1-ol. The high reactivity of this aldehyde is attributed to the electron-withdrawing nature of the pentafluoroethyl group, which enhances the electrophilicity of the carbonyl carbon. This makes it a valuable reagent in various chemical transformations.

1.4. Applications in Research and Industry

2,2,3,3,3-Pentafluoropropanal serves as a critical intermediate in the synthesis of a variety of organic compounds.[3] Its applications are particularly prominent in the following sectors:

-

Pharmaceutical Industry: It is a key building block for the synthesis of novel pharmaceuticals.[3] The presence of the pentafluoroethyl moiety can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule, often enhancing its metabolic stability and lipophilicity.

-

Agrochemical Industry: In the agrochemical sector, this aldehyde is utilized in the production of pesticides and herbicides.[3] The fluorine atoms can contribute to the biological activity and environmental persistence of the final product.

-

Organic Synthesis: Its versatility and high reactivity make it a valuable asset in the creation of a wide range of chemical products.[3]

1.5. Safety and Handling

When working with 2,2,3,3,3-pentafluoropropanal, it is crucial to adhere to strict safety protocols. This includes the use of appropriate personal protective equipment (PPE), such as gloves, goggles, and lab coats, to minimize the risk of exposure.[3] All manipulations should be conducted in a well-ventilated area, preferably within a fume hood, to prevent the inhalation of hazardous vapors.[3]

Part 2: The Alcohol - 2,2,3,3,3-Pentafluoropropan-1-ol

2.1. IUPAC Name and Synonyms

The alcohol isomer is systematically named 2,2,3,3,3-pentafluoropropan-1-ol according to IUPAC nomenclature[5][6]. It is also recognized by several other names:

2.2. Chemical and Physical Properties

The key physical and chemical properties of 2,2,3,3,3-pentafluoropropan-1-ol are summarized below.

| Property | Value | Source |

| Molecular Formula | C3H3F5O | [5][7] |

| Molecular Weight | 150.05 g/mol | [6][7] |

| CAS Number | 422-05-9 | [5][7] |

| Appearance | Clear colorless liquid | [7] |

| Density | 1.505 g/mL at 25 °C | |

| Boiling Point | 80 °C at 748 mmHg | |

| Refractive Index | n20/D 1.288 |

2.3. Synthesis and Reactivity

2,2,3,3,3-Pentafluoropropan-1-ol is a fluorinated alcohol characterized by its strong carbon-fluorine bonds, which confer exceptional thermal stability and chemical resistance.[7] Its polar nature makes it an excellent solvent for a wide range of organic compounds.[7]

2.4. Applications in Research and Drug Development

This fluorinated alcohol is a versatile reagent with numerous applications in both research and industrial settings.[7]

-

Pharmaceutical and Agrochemical Intermediate: It is used as a pharmaceutical intermediate and in the agrochemical and dyestuff fields.[8] Researchers utilize it in the synthesis of fluorinated intermediates, where it can enhance reaction rates and yields.[7]

-

Derivatization Reagent: It has been employed as a derivatization reagent for the analysis of various biological molecules by gas chromatography-mass spectrometry (GC-MS). This includes the detection of L-tryptophan, L-kynurenine, serotonin, and quinolinic acid in plasma, as well as the analysis of cocaine and its metabolites.

-

Organic Synthesis: It is used in the preparation of trifluoromethyl ynamines, which are precursors to α-trifluoromethyl-α,β-unsaturated amides. It can also be used to generate fluorinated α-keto ethers with alkenes.

-

Advanced Materials: There is growing interest in its use for the development of advanced materials, such as fluorinated polymers and coatings, due to its ability to improve surface properties and durability.[7]

2.5. Experimental Protocol: Derivatization of Analytes for GC-MS Analysis

The following is a generalized protocol for the use of 2,2,3,3,3-pentafluoropropan-1-ol as a derivatization reagent, based on its documented applications.

Objective: To derivatize polar analytes (e.g., amino acids, drug metabolites) to increase their volatility and thermal stability for GC-MS analysis.

Materials:

-

2,2,3,3,3-Pentafluoropropan-1-ol

-

Acylation reagent (e.g., pentafluoropropionic anhydride (PFPA) or trifluoroacetic anhydride (TFAA))

-

Anhydrous solvent (e.g., ethyl acetate, acetonitrile)

-

Analyte sample

-

Internal standard

-

Heating block or water bath

-

Vials with PTFE-lined caps

-

Nitrogen gas supply for evaporation

Procedure:

-

Sample Preparation: Accurately weigh or measure the analyte sample and internal standard into a reaction vial.

-

Solvent Evaporation: If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Derivatization Reaction: a. Add 50-100 µL of the acylation reagent (e.g., PFPA) and 50-100 µL of 2,2,3,3,3-pentafluoropropan-1-ol to the dried sample. b. Cap the vial tightly. c. Heat the reaction mixture at 60-80 °C for 30-60 minutes.

-

Reaction Quenching and Extraction (if necessary): a. Cool the vial to room temperature. b. Evaporate the excess derivatizing reagents under a stream of nitrogen. c. Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS injection.

-

GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

2.6. Visualization of the Derivatization Workflow

Caption: Workflow for the derivatization of analytes using 2,2,3,3,3-pentafluoropropan-1-ol for GC-MS analysis.

Conclusion

The chemical formula C3HF5O encapsulates two structurally and functionally distinct isomers: 2,2,3,3,3-pentafluoropropanal and 2,2,3,3,3-pentafluoropropan-1-ol. Both compounds are valuable assets in the fields of pharmaceutical sciences, agrochemical development, and organic synthesis. Their utility stems from the unique properties imparted by the pentafluoroethyl group. A thorough understanding of their respective chemistries, applications, and handling requirements is essential for any researcher or scientist looking to leverage these powerful fluorinated building blocks in their work.

References

-

Cas 422-06-0, PENTAFLUOROPROPIONALDEHYDE HYDRATE, TECH. | lookchem. [Link]

-

Propanal, pentafluoro- - the NIST WebBook - National Institute of Standards and Technology. [Link]

-

Pentafluoropropionaldehyde | C3HF5O | CID 67907 - PubChem - NIH. [Link]

-

Chemical Properties of Propanal, pentafluoro- (CAS 422-06-0) - Cheméo. [Link]

-

1,1,1,2,2,3,3-Heptafluoro-3-methoxypropane - the NIST WebBook. [Link]

-

Nomenclature: Crash Course Chemistry #44 - YouTube. [Link]

-

Propane, 1,1,1,2,2,3,3-heptafluoro-3-(1,1,2,2,2-pentafluoroethoxy)- - Substance Details. [Link]

-

3,3,3-Trifluoro-1-propanol | C3H5F3O | CID 137512 - PubChem - NIH. [Link]

-

4.3 IUPAC naming and formulae | Organic molecules - Siyavula. [Link]

-

12.5: IUPAC Nomenclature - Chemistry LibreTexts. [Link]

-

IUPAC naming for Organic Compounds (30 Examples) - Organic Chemistry - YouTube. [Link]

-

Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. [Link]

-

2,2,3,3,3-Pentafluoropropanol | C3H3F5O | CID 9872 - PubChem. [Link]

Sources

- 1. Pentafluoropropionaldehyde | C3HF5O | CID 67907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propanal, pentafluoro- [webbook.nist.gov]

- 3. lookchem.com [lookchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. A11846.14 [thermofisher.com]

- 6. 2,2,3,3,3-Pentafluoropropanol | C3H3F5O | CID 9872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. medchemexpress.com [medchemexpress.com]

Pentafluoropropionaldehyde hydrate CAS number 422-63-9

An In-depth Technical Guide to Pentafluoropropionaldehyde Hydrate (CAS 422-63-9)

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of a Fluorinated Gem-Diol

Pentafluoropropionaldehyde hydrate (CAS 422-63-9), systematically known as 2,2,3,3,3-pentafluoro-1,1-propanediol, is a highly reactive and versatile fluorinated building block. While its name suggests a simple hydrated aldehyde, its true significance lies in the profound influence of the pentafluoroethyl group, which thermodynamically favors the stable geminal diol (hydrate) form over the corresponding aldehyde. This structural feature is pivotal to its utility. The strong electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the carbonyl carbon, making the hydrate a readily available and manageable precursor for introducing the valuable C₂F₅CH moiety into complex molecules.

This guide provides a comprehensive technical overview of Pentafluoropropionaldehyde hydrate, detailing its physicochemical properties, reactivity, applications—particularly in drug discovery and specialty materials—and essential safety protocols. The insights herein are curated for researchers, medicinal chemists, and process development scientists who leverage fluorinated synthons to address modern chemical challenges. Its applications span the synthesis of advanced pharmaceuticals, agrochemicals, and specialty polymers, where the introduction of fluorinated segments can dramatically improve material properties.[1][2]

Physicochemical Properties and Structural Uniqueness

Pentafluoropropionaldehyde hydrate exists predominantly as a stable, crystalline solid at room temperature.[3][4] This stability is a direct consequence of the powerful inductive effect of the adjacent pentafluoroethyl group, which destabilizes the carbonyl double bond of the aldehyde form and promotes the formation of the hydrated gem-diol.

Chemical Equilibrium: Aldehyde vs. Gem-Diol

The equilibrium between the aldehyde and its hydrate form is heavily shifted towards the hydrate. This is a classic example of electronic effects dictating structural preference. Unlike simple aliphatic aldehydes where the aldehyde form is dominant, the five fluorine atoms withdraw electron density, making the carbonyl carbon highly electron-deficient and thus exceptionally susceptible to nucleophilic attack by water.

Caption: Aldehyde-Hydrate Equilibrium.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of Pentafluoropropionaldehyde and its hydrate.

| Property | Value | Source(s) |

| CAS Number | 422-63-9 (for the hydrate) | [3][5] |

| Alternate CAS | 422-06-0 (for the anhydrous aldehyde) | [1][6] |

| Molecular Formula | C₃H₃F₅O₂ (Hydrate) | [3][4] |

| Molecular Weight | 166.05 g/mol (Anhydrous: 148.03 g/mol ) | [3][6][7] |

| Appearance | White to colorless fused solid | [3][4][8] |

| Melting Point | 50 - 54 °C | [2][3][4] |

| Boiling Point | 96 - 98 °C (likely for the aldehyde) | [1] |

| IUPAC Name | 2,2,3,3,3-pentafluoro-1,1-propanediol | [7] |

| Refractive Index | 1.322 | [1] |

Note: Commercial products are typically sold as the hydrate, often with a purity of >88-90%, which may also contain some residual water or hemiacetal forms.[8]

Core Reactivity and Synthetic Applications

The primary utility of Pentafluoropropionaldehyde hydrate stems from its function as a masked aldehyde. The gem-diol can readily revert to the highly reactive aldehyde under appropriate reaction conditions, which then participates in a variety of classical aldehyde transformations.

Key Synthetic Transformations:

-

Wittig and Horner-Wadsworth-Emmons Reactions: The in-situ generated aldehyde is an excellent substrate for olefination reactions, providing access to fluorinated alkenes. This is a powerful strategy for synthesizing fluorinated analogs of biologically active compounds.

-

Reductive Amination: Reaction with amines in the presence of a reducing agent (e.g., sodium borohydride) yields fluorinated amines, which are crucial scaffolds in many pharmaceutical agents.

-

Aldol and Related Condensations: The aldehyde can act as an electrophile in condensation reactions with enolates and other carbon nucleophiles, enabling the construction of more complex fluorinated carbon skeletons.

-

Grignard and Organolithium Additions: Nucleophilic addition of organometallic reagents to the carbonyl group provides access to secondary fluorinated alcohols.

The high fluorine content introduced by this reagent often imparts desirable properties to the final molecule, such as enhanced metabolic stability and bioavailability, making it a valuable tool in medicinal chemistry.[2]

Central Role in Drug Discovery and Development

The incorporation of fluorine into drug candidates is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic properties.[2] Pentafluoropropionaldehyde hydrate serves as a key starting material for creating fluorinated analogs of bioactive compounds, particularly in the development of selective enzyme inhibitors.[2][9]

Why Fluorine Matters in Drug Design:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing metabolically labile C-H bonds with C-F bonds can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[2]

-

Bioavailability: The lipophilicity of a molecule is a critical determinant of its absorption and distribution. Fluorine substitution can modulate lipophilicity to enhance membrane permeability and overall bioavailability.[2]

-

Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable dipole-dipole interactions within a protein's binding pocket, potentially increasing the ligand's affinity and selectivity for its target.[10]

-

Conformational Control: The steric and electronic properties of fluorine can influence the preferred conformation of a molecule, locking it into a bioactive shape.

The pentafluoroethyl group provided by this reagent is particularly effective in this regard, offering a significant metabolic block and a potent electronic modulator.

Spectroscopic Characterization: An NMR Perspective

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing Pentafluoropropionaldehyde hydrate and distinguishing it from its anhydrous aldehyde form.

-

¹H NMR: The spectrum of the hydrate is expected to show distinct signals for the methine proton (CH(OH)₂) and the two hydroxyl protons. The methine proton would appear as a triplet due to coupling with the two adjacent fluorine atoms on the C2 carbon. The hydroxyl protons are typically broad and their chemical shift is dependent on concentration and solvent, often appearing between 4.0 and 6.0 ppm in DMSO-d₆.[11] In contrast, the anhydrous aldehyde would show a characteristic downfield signal for the aldehydic proton (>9 ppm), also as a triplet.

-

¹⁹F NMR: This technique would clearly show the two distinct fluorine environments: the CF₂ group and the CF₃ group, with characteristic chemical shifts and coupling patterns.

-

¹³C NMR: The chemical shift of the C1 carbon is a definitive indicator of the hydration state. For the gem-diol, the C1 signal would appear in the range typical for a carbon bearing two oxygens (approx. 90-100 ppm), whereas the aldehyde carbonyl carbon would resonate much further downfield (approx. 190-200 ppm).

The ability to monitor the equilibrium and confirm the structure via NMR is crucial for developing robust synthetic protocols.

Safety, Handling, and Storage Protocols

Pentafluoropropionaldehyde hydrate is classified as a hazardous substance and requires careful handling to minimize risk.[3][4]

Hazard Profile:

Recommended Handling and Storage Workflow:

The following workflow outlines the essential steps for the safe handling and storage of this reagent.

Caption: Safe Handling & Storage Workflow.

Key Procedural Points:

-

Engineering Controls: Always use this chemical within a certified chemical fume hood to ensure adequate ventilation.[1][3] Eyewash stations and safety showers must be readily accessible.[3]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile rubber), safety goggles with side shields, and a lab coat.[1][4]

-

Storage: Keep the container tightly sealed and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][4][14]

-

First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[3][4] For skin contact, wash off immediately with soap and plenty of water.[4][12] If inhaled, move the person to fresh air.[3] If swallowed, rinse mouth and call a poison center or doctor.[3][4]

Conclusion

Pentafluoropropionaldehyde hydrate is more than a simple hydrated aldehyde; it is a strategically designed, stable, and highly effective carrier of the pentafluoroethyl group. Its unique electronic properties, which favor the gem-diol structure, render it a safe and manageable synthon for complex organic synthesis. For scientists in drug discovery, agrochemicals, and materials science, this reagent provides a reliable and powerful method for introducing fluorine to modulate molecular properties, overcome metabolic liabilities, and unlock new chemical potential. A thorough understanding of its properties, reactivity, and handling requirements is paramount to leveraging its full synthetic power safely and effectively.

References

-

Cas 422-06-0,PENTAFLUOROPROPIONALDEHYDE HYDRATE, TECH. | lookchem. [Link]

-

NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives - CONICET. [Link]

-

SAFETY DATA SHEET - Airgas. [Link]

-

2,2,3,3,3-Pentafluoropropanol | C3H3F5O | CID 9872 - PubChem. [Link]

-

Pentafluoropropionaldehyde hydrate - MySkinRecipes. [Link]

-

Pentafluoropropionaldehyde | C3HF5O | CID 67907 - PubChem - NIH. [Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific. [Link]

-

Hydration in drug design. 1. Multiple hydrogen-bonding features of water molecules in mediating protein-ligand interactions - PubMed. [Link]

-

Pseudonatural Products for Chemical Biology and Drug Discovery - PMC - PubMed Central. [Link]

-

Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Drug Discovery - PMC - PubMed Central. [Link]

-

2,3,3,3-Tetrafluoropropene | C3H2F4 | MD Topology | NMR | X-Ray. [Link]

-

Proton NMR Table - MSU chemistry. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Pentafluoropropionaldehyde hydrate [myskinrecipes.com]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. scbt.com [scbt.com]

- 6. Pentafluoropropionaldehyde | C3HF5O | CID 67907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. L00810.06 [thermofisher.com]

- 9. Pseudonatural Products for Chemical Biology and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hydration in drug design. 1. Multiple hydrogen-bonding features of water molecules in mediating protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Proton NMR Table [www2.chemistry.msu.edu]

- 12. More is on the way! | Airgas [airgas.com]

- 13. 2,2,3,3,3-Pentafluoropropanol | C3H3F5O | CID 9872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. gustavus.edu [gustavus.edu]

An In-depth Technical Guide to Pentafluoropropionaldehyde: Properties, Synthesis, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of pentafluoropropionaldehyde, a valuable fluorinated building block in modern organic synthesis. Moving beyond basic data, this document delves into the nuanced physicochemical properties, reactivity, synthesis, and practical applications of this versatile reagent, with a particular focus on its relevance to pharmaceutical and agrochemical research and development.

Core Molecular and Physical Properties

Pentafluoropropionaldehyde, systematically named 2,2,3,3,3-pentafluoropropanal, is a highly reactive aldehyde bearing a pentafluoroethyl group. This high degree of fluorination significantly influences its chemical behavior and physical properties. It is crucial to distinguish between the anhydrous form and its hydrate, as their properties differ.

The anhydrous form has the chemical formula C₃HF₅O and a molecular weight of approximately 148.03 g/mol .[1] In contrast, it readily forms a stable hydrate with the formula C₃H₃F₅O₂ and a molecular weight of about 166.05 g/mol .[2] The presence of water molecules in the hydrate alters its physical state and can influence its reactivity in certain applications.[3][4]

| Property | Anhydrous Pentafluoropropionaldehyde | Pentafluoropropionaldehyde Hydrate |

| Chemical Formula | C₃HF₅O | C₃H₃F₅O₂ |

| Molecular Weight | 148.03 g/mol [1] | 166.05 g/mol [2] |

| CAS Number | 422-06-0[1] | 422-63-9[2][5] |

| Appearance | Colorless, reactive substance[6] | White, fused solid[2] |

| Boiling Point | Not readily available | 214.6 °C at 760 mmHg[2] |

| Synonyms | 2,2,3,3,3-Pentafluoropropanal, Perfluoropropionaldehyde | Pentafluoropropanal hydrate |

Spectroscopic Characterization

Mass Spectrometry: The mass spectrum of pentafluoropropionaldehyde provides key information for its identification. The NIST database entry for propanal, pentafluoro- shows significant peaks that can be used for confirmation.[1]

Infrared Spectroscopy: The IR spectrum of pentafluoropropionaldehyde will exhibit a characteristic strong absorption band for the carbonyl (C=O) stretching vibration. Due to the electron-withdrawing effect of the fluorine atoms, this band is expected at a higher wavenumber compared to its non-fluorinated analog, propanal.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The ¹H NMR spectrum of anhydrous pentafluoropropionaldehyde is expected to show a single resonance for the aldehydic proton. The chemical shift of this proton will be significantly influenced by the neighboring pentafluoroethyl group.

-

¹⁹F NMR: ¹⁹F NMR is a powerful tool for characterizing fluorinated compounds.[2] The spectrum of pentafluoropropionaldehyde would display distinct signals for the CF₂ and CF₃ groups, with characteristic chemical shifts and coupling patterns.

Synthesis of Pentafluoropropionaldehyde

Pentafluoropropionaldehyde is typically synthesized via the oxidation of its corresponding alcohol, 2,2,3,3,3-pentafluoropropanol. A common and effective method for this transformation is the use of pyridinium chlorochromate (PCC), a versatile oxidizing agent for primary alcohols.[5]

Caption: Oxidation of 2,2,3,3,3-pentafluoropropanol to pentafluoropropionaldehyde.

Experimental Protocol: Oxidation of 2,2,3,3,3-Pentafluoropropanol

Disclaimer: This is a representative protocol based on standard oxidation procedures and should be adapted and optimized by a qualified chemist. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

2,2,3,3,3-Pentafluoropropanol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) and silica gel in anhydrous dichloromethane, add a solution of 2,2,3,3,3-pentafluoropropanol (1.0 equivalent) in anhydrous dichloromethane dropwise at room temperature.

-

Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, dilute the mixture with anhydrous diethyl ether and filter through a pad of silica gel to remove the chromium byproducts.

-

Wash the silica gel pad with additional anhydrous diethyl ether.

-

Combine the organic filtrates and concentrate under reduced pressure to obtain the crude pentafluoropropionaldehyde.

-

Purify the crude product by distillation to yield pure pentafluoropropionaldehyde.

Causality: The use of PCC on a silica gel support facilitates the workup by simplifying the removal of the chromium salts. The reaction is performed under anhydrous conditions to prevent the formation of the corresponding carboxylic acid.

Chemical Reactivity and Synthetic Applications

The presence of the strongly electron-withdrawing pentafluoroethyl group renders the aldehydic carbon of pentafluoropropionaldehyde highly electrophilic. This enhanced electrophilicity governs its reactivity and makes it a valuable synthon for introducing the pentafluoroethyl moiety into organic molecules.

Nucleophilic Addition Reactions

Pentafluoropropionaldehyde readily undergoes nucleophilic addition reactions with a variety of nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithiums) and enolates. These reactions provide access to a range of fluorinated alcohols and other functionalized compounds.

Sources

- 1. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 19Flourine NMR [chem.ch.huji.ac.il]

- 3. 1,1,2,3,3-PENTACHLOROPROPANE(15104-61-7) 1H NMR [m.chemicalbook.com]

- 4. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Synthesis, antiprotozoal and anticancer activity of substituted 2-trifluoromethyl- and 2-pentafluoroethylbenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Pentafluoropropionaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Pentafluoropropionaldehyde (PFPA), a significant member of the short-chain per- and polyfluoroalkyl substances (PFAS) family, presents unique analytical challenges due to its volatility and reactivity. This guide provides a comprehensive technical overview of the mass spectrometric analysis of PFPA, designed to equip researchers, scientists, and drug development professionals with the necessary knowledge for its accurate identification and quantification. We will delve into the fundamental principles of its ionization and fragmentation behavior, explore detailed experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and offer insights into data interpretation and potential analytical hurdles. This document is structured to serve as a practical and authoritative resource, grounding its recommendations in established scientific principles and field-proven methodologies.

Introduction: The Analytical Imperative of Pentafluoropropionaldehyde

Pentafluoropropionaldehyde (C₃HF₅O, CAS: 422-06-0) is a highly fluorinated aldehyde with a molecular weight of approximately 148.03 g/mol .[1] Its structure, characterized by a perfluoroethyl group attached to a carbonyl group, imparts distinct chemical properties that are of interest in various fields, including atmospheric chemistry, materials science, and as a potential degradation product of larger PFAS compounds. The analysis of such short-chain, volatile PFAS is crucial for environmental monitoring, toxicological studies, and ensuring the purity of pharmaceutical and chemical products.

Mass spectrometry, coupled with chromatographic separation, stands as the premier analytical technique for the characterization of PFPA. However, its analysis is not without complexities. The strong electron-withdrawing nature of the fluorine atoms significantly influences its ionization and subsequent fragmentation, necessitating a nuanced understanding for accurate spectral interpretation. This guide will systematically dissect these aspects to provide a clear pathway for successful analysis.

The Mass Spectrometric Behavior of Pentafluoropropionaldehyde

The key to successfully analyzing any compound by mass spectrometry lies in understanding its behavior within the ion source and mass analyzer. For PFPA, this primarily involves electron ionization (EI) for GC-MS applications and, to a lesser extent, electrospray ionization (ESI) for LC-MS.

Electron Ionization (EI) and the Fragmentation of PFPA

Electron ionization is the most common ionization technique for GC-MS analysis of volatile compounds like PFPA. In the EI source, the PFPA molecule is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M⁺•).[2] Due to the high energy imparted, this molecular ion is often unstable and undergoes extensive fragmentation.

The fragmentation of aldehydes is well-characterized and typically involves α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. However, the presence of five fluorine atoms in PFPA dramatically alters the fragmentation landscape. The strong C-F bonds and the high electronegativity of fluorine influence charge localization and the stability of resulting fragments.

Based on the principles of mass spectrometry and the known behavior of fluorinated compounds, the following fragmentation pathways for pentafluoropropionaldehyde are proposed:

-

α-Cleavage: This is a dominant fragmentation pathway for aldehydes. For PFPA, two primary α-cleavage events are possible:

-

Loss of a hydrogen radical (•H) to form the [M-H]⁺ ion (m/z 147).

-

Loss of the formyl radical (•CHO) to form the pentafluoroethyl cation [C₂F₅]⁺ (m/z 119). This is often a very stable and, therefore, abundant ion in the spectra of compounds containing a C₂F₅ group.

-

-

Cleavage of the C-C bond: The bond between the carbonyl carbon and the perfluoroethyl group can cleave, leading to the formation of the formyl cation [CHO]⁺ (m/z 29) and a pentafluoroethyl radical.

-

Loss of CO: The molecular ion can lose a neutral carbon monoxide molecule to form the [CHF₅]⁺• ion (m/z 120).

-

Further Fragmentation: The initial fragment ions can undergo further fragmentation. For instance, the [C₂F₅]⁺ ion can lose a difluorocarbene (:CF₂) to yield the [CF₃]⁺ ion (m/z 69), which is a very common and stable fragment in the mass spectra of fluorinated compounds.

Table 1: Predicted Major Fragment Ions of Pentafluoropropionaldehyde in EI-MS

| m/z | Proposed Fragment | Putative Structure |

| 148 | Molecular Ion | [C₂F₅CHO]⁺• |

| 147 | [M-H]⁺ | [C₂F₅CO]⁺ |

| 119 | Pentafluoroethyl cation | [C₂F₅]⁺ |

| 69 | Trifluoromethyl cation | [CF₃]⁺ |

| 29 | Formyl cation | [CHO]⁺ |

Electrospray Ionization (ESI) Considerations for LC-MS

Direct analysis of small, neutral molecules like PFPA by ESI can be challenging due to their poor ionization efficiency. However, derivatization can be employed to introduce a readily ionizable group. For instance, reaction with a suitable derivatizing agent can form a product that is easily protonated or deprotonated, making it amenable to ESI-MS analysis.

Experimental Protocols for the Analysis of Pentafluoropropionaldehyde

The choice between GC-MS and LC-MS will depend on the sample matrix, the required sensitivity, and the available instrumentation. For volatile and thermally stable compounds like PFPA, GC-MS is often the preferred method.

GC-MS Analysis Protocol

This protocol outlines a general procedure for the analysis of PFPA in a relatively clean solvent matrix. Method optimization will be required for complex matrices.

3.1.1. Sample Preparation

Given the volatility of PFPA, sample preparation should be conducted with care to avoid analyte loss.

-

Direct Injection: For samples in a volatile, organic solvent (e.g., methanol, acetonitrile), direct injection may be feasible. Ensure the sample is free of non-volatile residues.

-

Headspace Analysis: For aqueous samples or solid matrices, headspace solid-phase microextraction (HS-SPME) is a highly effective technique for extracting and concentrating volatile compounds like PFPA.[3]

-

Derivatization: To enhance sensitivity and chromatographic performance, derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is recommended.[4][5][6] This reaction forms a more stable and less volatile oxime derivative that is highly responsive to electron capture detection or can be analyzed by EI-MS.

3.1.2. GC-MS Instrumentation and Parameters

Table 2: Recommended GC-MS Parameters

| Parameter | Recommended Setting | Rationale |

| GC System | ||

| Injection Mode | Splitless | To maximize sensitivity for trace analysis. |

| Injector Temp. | 250 °C | To ensure rapid volatilization of the analyte. |

| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |

| Column | Mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) | Provides good separation for a wide range of volatile compounds. |

| Oven Program | Initial: 40 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min) | A starting point; optimization is necessary based on the specific column and sample matrix. |

| MS System | ||

| Ion Source | Electron Ionization (EI) | Standard for volatile organic compound analysis. |

| Ion Source Temp. | 230 °C | A typical starting point for EI sources. |

| Electron Energy | 70 eV | Standard energy for generating reproducible fragmentation patterns for library matching. |

| Mass Range | m/z 25-200 | To cover the expected mass range of the parent ion and its fragments. |

| Scan Mode | Full Scan | For qualitative analysis and identification. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity in quantitative analysis. |

LC-MS/MS Analysis Protocol (with Derivatization)

For non-volatile matrices or when GC-MS is not available, LC-MS/MS can be a viable alternative, particularly after derivatization.

3.2.1. Sample Preparation and Derivatization

As with GC-MS, derivatization is crucial for successful LC-MS analysis of PFPA. PFBHA is also a suitable derivatizing agent for this purpose, as the resulting oxime can be analyzed in positive or negative ion mode.

3.2.2. LC-MS/MS Instrumentation and Parameters

The analysis of short-chain PFAS like PFPA can be challenging due to their high polarity and poor retention on traditional reversed-phase columns.[7][8]

Table 3: Recommended LC-MS/MS Parameters

| Parameter | Recommended Setting | Rationale |

| LC System | ||

| Column | Specialized PFAS column or a mixed-mode column | To achieve adequate retention of short-chain PFAS. |

| Mobile Phase A | Water with 10 mM ammonium acetate | A common mobile phase for PFAS analysis. |

| Mobile Phase B | Methanol | To elute the analytes from the column. |

| Gradient | Optimized for the specific column and analyte | A gradient from low to high organic content is typical. |

| Flow Rate | 0.3-0.5 mL/min | Dependent on the column dimensions. |

| Column Temp. | 40 °C | To ensure reproducible chromatography. |

| MS System | ||

| Ion Source | Electrospray Ionization (ESI) | Can be operated in positive or negative ion mode depending on the derivative. |

| Ion Mode | Negative or Positive | To be optimized based on the derivatized product. |

| Gas Temp. | 300-350 °C | For efficient desolvation. |

| Gas Flow | 8-12 L/min | To aid in desolvation. |

| Nebulizer | 30-50 psi | For efficient nebulization of the mobile phase. |

| Scan Mode | Multiple Reaction Monitoring (MRM) | For high sensitivity and selectivity in quantitative analysis. Precursor and product ion transitions need to be optimized for the PFPA derivative. |

Data Analysis and Interpretation

Accurate data analysis relies on a combination of chromatographic and mass spectrometric information.

-

Chromatographic Peak: The retention time of the peak corresponding to PFPA (or its derivative) should be consistent with that of a known standard analyzed under the same conditions.

-

Mass Spectrum: The mass spectrum of the peak should be compared to a reference spectrum from a library (e.g., NIST).[1][2][9][10][11] If a library spectrum is not available, the fragmentation pattern should be interpreted based on the principles outlined in Section 2.1. The presence of key fragment ions (e.g., m/z 119, 69, 29 for underivatized PFPA) provides strong evidence for its identification.

-

Quantification: For quantitative analysis, a calibration curve should be generated using standards of known concentrations. The use of an appropriate internal standard is highly recommended to correct for variations in sample preparation and instrument response.

Troubleshooting and Method Validation

Common Challenges:

-

Analyte Loss: Due to its volatility, PFPA can be lost during sample preparation and storage. Ensure airtight vials and minimize headspace.

-

Poor Chromatography: Peak tailing or poor peak shape can occur. This may be addressed by optimizing the GC or LC conditions or by using derivatization.

-

Matrix Interferences: Complex sample matrices can interfere with the analysis. This can be mitigated by using more selective sample preparation techniques (e.g., SPE) or by using high-resolution mass spectrometry.

Method Validation:

Any analytical method for PFPA should be properly validated to ensure its accuracy and reliability. Key validation parameters include:

-

Linearity and range

-

Accuracy and precision

-

Limit of detection (LOD) and limit of quantification (LOQ)

-

Selectivity and specificity

-

Recovery

Conclusion

The mass spectrometric analysis of pentafluoropropionaldehyde, while presenting some challenges, can be successfully achieved with a thorough understanding of its chemical properties and a well-designed analytical strategy. By carefully selecting the appropriate sample preparation techniques, chromatographic conditions, and mass spectrometric parameters, researchers can confidently identify and quantify this important short-chain PFAS. This guide provides a solid foundation for developing and implementing robust analytical methods for PFPA, ultimately contributing to a better understanding of its role in various scientific and industrial domains.

References

-

Shimadzu Scientific Instruments. (n.d.). Analysis of Volatile PFAS in Water Using Head-Space Solid Phase Microextraction-Gas Chromatography/Mass Spectrometry (HS-SPME GC/MS). Retrieved from [Link]

-

Higginbotham, A., & Jones, P. (2024, December 5). A Comparative Study of Various Sample Preparation Approaches for PFAS in Biofluids: A Practical Method of Biomonitoring for Anthropogenic Toxicity. LCGC International. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Mass Spectrometry Data Center. Retrieved from [Link]

-

JEOL. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. Retrieved from [Link]

-

Arsenault, G., Chittim, B., McAlees, A., McCrindle, R., & Riddell, N. (2009). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: Evidence for fluorine migration prior to secondary and tertiary fragmentation. Poster session presented at the Dioxin conference, Beijing, China. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2023, December 4). PFAS Analytical Methods Development and Sampling Research. Retrieved from [Link]

-

Li, Y., Wu, J., & Wang, Y. (2018). GC-MS Characterization of Volatile Flavor Compounds in Stinky Tofu Brine by Optimization of Headspace Solid-Phase Microextraction Conditions. Molecules, 23(12), 3127. Retrieved from [Link]

-

Liang, S. H., & Lee, L. S. (2020). Methodologies for Ultrashort-Chain and Comprehensive PFAS Analysis in Water Samples. Restek Corporation. Retrieved from [Link]

-

Tital, A. S., Teter, S. J., & Reid, R. C. (2021). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of The American Society for Mass Spectrometry, 32(6), 1477–1485. Retrieved from [Link]

-

Arsenault, G., Chittim, B., McAlees, A., McCrindle, R., & Riddell, N. (2008). Analysis of perfluoroalkyl anion fragmentation pathways during LCMS: Evidence for fluorine migration prior to secondary and tertiary. Wellington Laboratories. Retrieved from [Link]

-

McHale, C. (2023, March 10). Current LC/MS Approaches For PFAS Testing with Ultrashort and Long Chain Mixtures. Advanced Materials Technology. Retrieved from [Link]

-

Tilden, S. J., & Wallace, W. E. (2023). NIST Mass Spectrometry Data Center Standard Reference Libraries and Software Tools: Application to Seized Drug Analysis. Journal of Forensic Sciences, 68(3), 749-762. Retrieved from [Link]

-

Interstate Technology and Regulatory Council. (2022). PFAS — Per- and Polyfluoroalkyl Substances. Retrieved from [Link]

-

Arsenault, G., Chittim, B., McAlees, A., McCrindle, R., & Riddell, N. (2008). Analysis of Perfluoroalkyl Anion Fragmentation Pathways for Linear and Branched Perfluorooctanoic Acids (PFOA) during LC/ESI-MS/MS. Wellington Laboratories. Retrieved from [Link]

-

Chromatography Online. (2023, November 14). Current LC-MS Approaches for PFAS Analysis with Ultrashort and Long Chain Mixtures. Retrieved from [Link]

-

Sznajder-Katarzyńska, K., Surma, M., & Cieślik, I. (2019). Recent developments in methods for analysis of perfluorinated persistent pollutants. Roczniki Panstwowego Zakladu Higieny, 70(1), 11–20. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Propanal. In NIST Chemistry WebBook. Retrieved from [Link]

-

Zhang, C., McEachran, A. D., & Sobus, J. R. (2022). Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. Environmental Science & Technology, 56(11), 7111–7121. Retrieved from [Link]

-

Organomation. (n.d.). PFAS Sample Preparation: A Definitive Guide. Retrieved from [Link]

-

Pérez, F., Llorca, M., Köck-Schulmeyer, M., Skrbic, B., Oliveira, L., Farré, M., & Barceló, D. (2021). Robust LC–MS/MS Methodology for Low-Level PFAS in Sludge Matrices. Toxics, 9(10), 246. Retrieved from [Link]

-

Verhoeven, H. A. (2014, February 11). Is it possible to analyze F-compounds with GCMS? [Discussion post]. ResearchGate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Perfluoropropane. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Propanal. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pentafluorobenzaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]

-

Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH mass spectral data base. U.S. Government Printing Office. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Propanal, pentafluoro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Mikaia, A. I., Stein, S. E., Tretyakov, K. V., & Todua, N. G. (2014). Analytical Derivatives for the NIST/NIH/EPA Mass Spectral Library. National Institute of Standards & Technology. Retrieved from [Link]

Sources

- 1. Propanal, pentafluoro- [webbook.nist.gov]

- 2. Propanal [webbook.nist.gov]

- 3. ssi.shimadzu.com [ssi.shimadzu.com]

- 4. epa.gov [epa.gov]

- 5. lcms.cz [lcms.cz]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. halocolumns.com [halocolumns.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]

- 10. NIST Mass Spectrometry Data Center Standard Reference Libraries and Software Tools: Application to Seized Drug Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Pentafluoropropionaldehyde

Abstract

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of pentafluoropropionaldehyde (CF₃CF₂CHO), a highly fluorinated aldehyde of significant interest in pharmaceutical and agrochemical synthesis. Addressed to researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of its IR spectrum, practical experimental considerations for sample analysis, and a detailed interpretation of its key vibrational modes. By synthesizing fundamental spectroscopic principles with field-proven methodologies, this guide serves as an essential resource for the accurate characterization and analysis of this reactive compound.

Introduction: The Spectroscopic Challenge of a Fluorinated Aldehyde

Pentafluoropropionaldehyde (2,2,3,3,3-pentafluoropropanal) is a colorless, reactive liquid with the chemical formula C₃HF₅O.[1] Its utility as a building block in the synthesis of complex organic molecules necessitates robust analytical methods for its characterization and quality control.[2] Infrared (IR) spectroscopy offers a powerful, non-destructive technique for elucidating the molecular structure of such compounds by probing their vibrational modes.[3]

However, the unique structure of pentafluoropropionaldehyde—combining a reactive aldehyde functional group with a heavily fluorinated ethyl chain—presents a distinct spectroscopic signature. The high electronegativity of the fluorine atoms significantly influences the electron distribution within the molecule, thereby affecting the vibrational frequencies of adjacent bonds. This guide will dissect these influences, providing a clear roadmap for interpreting the resulting IR spectrum.

Theoretical Framework: Understanding the Vibrational Landscape

The infrared spectrum of pentafluoropropionaldehyde is dominated by the characteristic absorptions of its constituent functional groups: the carbonyl group (C=O), the aldehydic C-H bond, and the numerous carbon-fluorine (C-F) bonds.

The Carbonyl (C=O) Stretch: A Shift to Higher Energy

The Aldehydic C-H Stretch: A Telltale Doublet

A hallmark of aldehydes in IR spectroscopy is the presence of two characteristic C-H stretching absorptions between 2830-2695 cm⁻¹.[4] These often appear as a doublet, with one peak near 2820 cm⁻¹ and another, often weaker and appearing as a shoulder, around 2720 cm⁻¹.[3] This feature is crucial for distinguishing aldehydes from ketones. The electronic environment around the aldehydic proton in pentafluoropropionaldehyde is also influenced by the fluorinated alkyl chain, though the effect on the C-H stretching frequency is generally less pronounced than on the C=O stretch.

The Carbon-Fluorine (C-F) Stretching Region: A Complex and Intense Signature

The most complex and intense region of the pentafluoropropionaldehyde spectrum is expected to be the C-F stretching region, typically found between 1400 cm⁻¹ and 1000 cm⁻¹. Carbon-fluorine bonds give rise to some of the most intense absorptions in IR spectroscopy due to the large change in dipole moment during vibration. With five C-F bonds in the molecule, this region will contain multiple, strong, and likely overlapping absorption bands corresponding to the symmetric and asymmetric stretching modes of the CF₃ and CF₂ groups. A detailed vibrational analysis, often supported by computational modeling, is necessary to definitively assign these bands.

Conformational Isomerism

It is important to note that, like other small aldehydes, pentafluoropropionaldehyde can exist as a mixture of conformational isomers (rotamers) at room temperature. A study on related fluorinated propanals suggests that different conformers can have very close relative stabilities.[5] These different conformers may exhibit slightly different vibrational frequencies, which could lead to broadening of some absorption bands or the appearance of additional shoulders in the experimental spectrum.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

Given the volatile and reactive nature of pentafluoropropionaldehyde, Attenuated Total Reflectance (ATR) FTIR spectroscopy is the recommended technique for analysis. ATR-FTIR requires minimal sample preparation and provides high-quality spectra for liquid samples.

Workflow for ATR-FTIR Analysis of Pentafluoropropionaldehyde

Caption: A step-by-step workflow for the ATR-FTIR analysis of volatile and reactive aldehydes.

Step-by-Step Methodology

-

Instrument Preparation:

-

Ensure the ATR accessory is correctly installed in the FTIR spectrometer.

-

Clean the ATR crystal (a diamond crystal is recommended for its chemical inertness) with a soft, lint-free cloth soaked in a volatile solvent like isopropanol.

-

Allow the solvent to fully evaporate.

-

Collect a background spectrum. This is a critical step to subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.

-

-

Sample Handling and Application:

-

Due to its volatility and reactivity, handle pentafluoropropionaldehyde in a well-ventilated fume hood. Wear appropriate PPE, including gloves and safety glasses.

-

Using a micropipette, draw a small amount of the liquid sample.

-

Dispense a single, small drop (approximately 1-2 µL) directly onto the center of the ATR crystal.

-

Promptly and carefully lower the ATR press arm to apply consistent pressure, ensuring intimate contact between the liquid sample and the crystal surface.

-

-

Data Acquisition:

-

Immediately initiate the spectral scan to minimize sample evaporation.

-

Typical acquisition parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.

-

-

Post-Measurement and Data Processing:

-

After data collection, lift the press arm and immediately clean the ATR crystal with a solvent-moistened cloth. Repeat the cleaning process to ensure no residue remains.

-

Process the acquired spectrum using the spectrometer software. This typically involves:

-

Baseline Correction: To account for any sloping baselines.

-

Normalization: To allow for comparison between different spectra.

-

Peak Picking: To identify the precise wavenumbers of the absorption maxima.

-

-

Interpretation of the Infrared Spectrum of Pentafluoropropionaldehyde

While an experimental spectrum is not publicly available for reproduction here, based on a comprehensive review of the literature, the following table summarizes the expected key vibrational modes and their approximate absorption ranges. The vibrational assignments are based on studies of related fluorinated aldehydes and fundamental principles of IR spectroscopy.[5]

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected Intensity | Causality and Field-Proven Insights |

| Aldehydic C-H Stretch | 2830 - 2700 | Medium to Weak | This characteristic doublet is a definitive marker for the aldehyde functional group. The lower wavenumber band is often the most diagnostic. |

| Carbonyl (C=O) Stretch | > 1740 | Strong | The strong inductive effect of the CF₃CF₂- group strengthens the C=O bond, shifting its absorption to a higher frequency than non-fluorinated aldehydes. This is a key indicator of the fluorinated environment. |

| C-F Asymmetric & Symmetric Stretches | 1400 - 1100 | Very Strong | This region will be dominated by multiple, intense bands from the CF₃ and CF₂ groups. The complexity arises from the various coupled stretching vibrations. These bands are highly characteristic of per- and polyfluorinated compounds.[3] |

| C-C Stretches | 1100 - 900 | Medium to Weak | Stretching vibrations of the carbon-carbon single bonds. |

| Aldehydic C-H Bend | ~1390 | Medium | Bending (in-plane deformation) of the aldehydic C-H bond. |

| CH₂ and CH₃ Bending Modes (if present as impurities) | 1470 - 1370 | Variable | Absence of significant peaks in this region confirms the purity of the pentafluoropropionaldehyde sample from hydrocarbon impurities. |

| Fingerprint Region | < 900 | Complex | This region contains various bending and skeletal vibrations that are unique to the overall molecular structure. |

Self-Validating Systems and Trustworthiness in Analysis

To ensure the trustworthiness and reproducibility of the IR analysis of pentafluoropropionaldehyde, a self-validating system should be implemented.

Caption: A logical flow for ensuring the validity and trustworthiness of IR spectroscopic results.

Conclusion: A Powerful Tool for a Unique Molecule

Infrared spectroscopy, when coupled with a robust experimental technique like ATR-FTIR, provides a rapid and reliable method for the structural characterization of pentafluoropropionaldehyde. The key to accurate interpretation lies in understanding the profound influence of the pentafluoroethyl group on the molecule's vibrational frequencies, most notably the hypsochromic shift of the C=O stretching band and the complex, intense absorptions in the C-F stretching region. By following the detailed protocols and interpretative guidelines presented in this document, researchers and drug development professionals can confidently employ IR spectroscopy as a cornerstone of their analytical workflow for this important synthetic intermediate.

References

-

Canadian Journal of Analytical Sciences and Spectroscopy. (n.d.). Conformational properties and vibrational analyses of CF3CF2COOH and CF3CF2CONH2. Retrieved from [Link]

- Badawi, H. M., & Förner, W. (2007). Conformational analysis and vibrational assignments of 2,2,3,3-tetrafluoro-1-propanol CHF2CF2CH2OH as three-rotors system. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 66(4-5), 1352–1360.

-

LookChem. (n.d.). Cas 422-06-0, PENTAFLUOROPROPIONALDEHYDE HYDRATE, TECH. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pentafluoropropionaldehyde. PubChem Compound Database. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Propanal. NIST Chemistry WebBook. Retrieved from [Link]

-

OpenStax. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry. Retrieved from [Link]

- Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy, 32(11), 22-27.

-

PubChem. (n.d.). Pentafluoropropionaldehyde. Retrieved from [Link]

-

Rzepa, H. S. (n.d.). IR: aldehydes. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]